molecular formula C9H9BrFNO B8166913 5-Bromo-2-fluoro-N,4-dimethylbenzamide

5-Bromo-2-fluoro-N,4-dimethylbenzamide

Cat. No.: B8166913
M. Wt: 246.08 g/mol
InChI Key: DWLARQRXCDJINY-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N,4-dimethylbenzamide (C₉H₈BrFNO) is a halogenated benzamide derivative characterized by a bromine atom at position 5, a fluorine atom at position 2, and methyl groups at the amide nitrogen (N-methyl) and position 4 of the benzene ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzamide derivatives, which are often employed as enzyme inhibitors or receptor modulators. Its synthesis typically involves coupling 5-bromo-2-fluorobenzoic acid with methylamine derivatives using activating agents like T3P (propylphosphonic anhydride) in DMF, followed by purification via extraction and chromatography .

Properties

IUPAC Name

5-bromo-2-fluoro-N,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-5-3-8(11)6(4-7(5)10)9(13)12-2/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLARQRXCDJINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)NC)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-N,4-dimethylbenzamide typically involves the bromination and fluorination of a benzamide precursor. One common method includes the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . This process can be further modified to introduce the dimethyl groups at the appropriate positions on the benzamide ring.

Industrial Production Methods

Industrial production of 5-Bromo-2-fluoro-N,4-dimethylbenzamide may involve large-scale bromination and fluorination reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-N,4-dimethylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-fluoro-N,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N,4-dimethylbenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms can form halogen bonds with biological targets, influencing their activity. The dimethyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The position of bromine and fluorine significantly influences electronic properties.
  • N-Substituents : Replacement of N-methyl with bulkier groups (e.g., cyclopropyl or cyclohexyl) increases steric hindrance, which may affect binding affinity in biological targets .
  • Methyl vs. Methoxy Groups : Compounds like 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide () demonstrate how methoxy groups enhance solubility in polar solvents compared to methyl substituents.

Spectroscopic and Physicochemical Properties

  • Vibrational Spectra : 3,4-Dimethylbenzamide shows distinct IR peaks for C=O (amide I band) at ~1650 cm⁻¹ and N-H stretching at ~3300 cm⁻¹, while halogenated derivatives like the target compound exhibit shifted peaks due to electron-withdrawing Br and F substituents .
  • Solubility : The target compound’s solubility in ethyl acetate and DMF aligns with trends observed in 5-Bromo-2-fluoro-N-methylbenzamide , whereas 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide displays lower aqueous solubility due to its hydrophobic cyclohexyl group .
  • Melting Points: Halogenation generally increases melting points; e.g., 5-Bromo-2,4-difluorobenzamide (mp: ~110°C) vs. non-halogenated 3,4-Dimethylbenzamide (mp: ~85°C) .

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